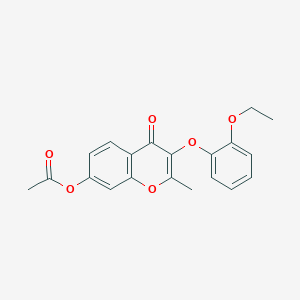

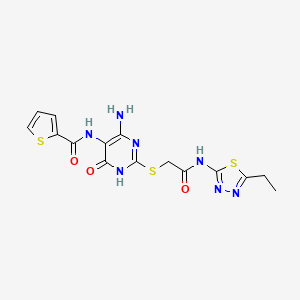

![molecular formula C18H22N2O4S2 B2970071 N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide CAS No. 328022-38-4](/img/structure/B2970071.png)

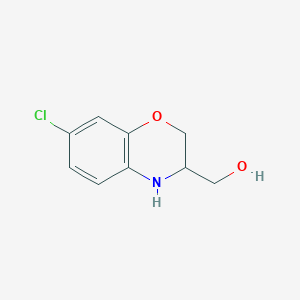

N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine .

Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI string: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” has a molecular weight of 223.2683 . It has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a flash point of 200.8±25.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications

Potential in Cancer Therapeutics

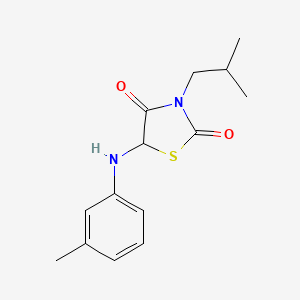

This compound has been explored for its role in the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival under hypoxic conditions prevalent within solid tumors. A study by Mun et al. (2012) on the structure-activity relationship of related arylsulfonamide analogs highlighted the possibility of chemical modifications to improve pharmacological properties for cancer therapy, indicating that derivatives of N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide could serve as novel small molecule inhibitors targeting the HIF-1 pathway in cancer treatment (Mun et al., 2012).

Antibacterial and Antifungal Applications

Compounds with a benzenesulfonamide moiety, including derivatives of N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide, have shown promising antibacterial and antifungal activities. For instance, a study by Ghorab et al. (2017) synthesized novel thiourea derivatives bearing the benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis, revealing that certain derivatives exhibited significant antimycobacterial efficacy (Ghorab et al., 2017).

Material Science and Polymer Functionalization

The synthesis of polymers incorporating the sulfonamide group offers a route to functional materials. Hori et al. (2011) developed poly(N-tosyl-ethylene imine-alt-ethylene sulfide) via thiol-ene photopolymerization, demonstrating the potential of sulfonamide-based polymers in material science for applications ranging from drug delivery to surface modification of materials (Hori et al., 2011).

Synthesis and Structural Characterization

The synthesis and structural characterization of sulfonamide derivatives provide insights into their potential pharmaceutical applications and interactions with biological targets. For example, Murthy et al. (2018) synthesized a new sulfonamide molecule and conducted a comprehensive study involving crystal structure determination and computational analysis to understand its properties and interactions at the molecular level (Murthy et al., 2018).

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)sulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-4-7-15(8-5-13)26(21,22)20-18(25)19-11-10-14-6-9-16(23-2)17(12-14)24-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOVRJEMPJYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

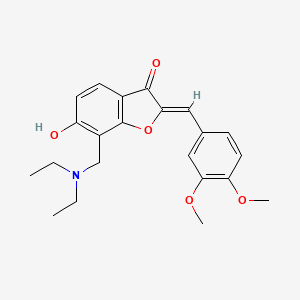

![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)

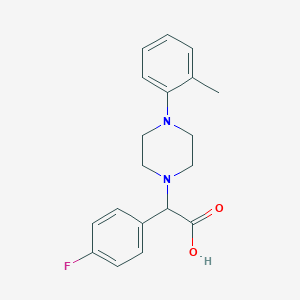

![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)

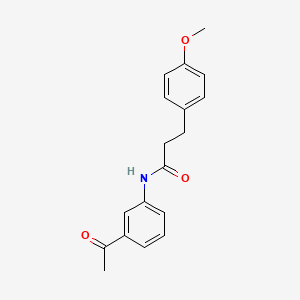

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)